2-(2-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a chromeno-pyrimidine core with phenyl and fluorophenyl substituents, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Similar pyrimidine derivatives have been reported to inhibit cdk2 , a protein kinase involved in cell cycle regulation, and PARP-1 , a protein involved in DNA repair. These targets play crucial roles in cellular processes such as cell cycle progression and DNA repair, respectively.
Mode of Action
It can be inferred from related studies that pyrimidine derivatives may interact with their targets by binding to the active sites of the enzymes, thereby inhibiting their function . This interaction can lead to changes in cellular processes regulated by these targets, such as cell cycle progression and DNA repair.
Biochemical Pathways
Inhibition of CDK2 can lead to cell cycle arrest , while inhibition of PARP-1 can compromise the DNA repair mechanism, leading to genomic dysfunction and cell death .
Pharmacokinetics
It is noted that most of the synthesized pyrano[2,3-d]pyrimidine-2,4-dione derivatives were predicted to have good pharmacokinetic properties in a theoretical kinetic study . These properties can impact the bioavailability of the compound, influencing its efficacy and safety.
Result of Action
Based on the potential targets, it can be inferred that the compound may induce cell cycle arrest and compromise dna repair mechanisms, leading to genomic dysfunction and cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzophenone with 2-fluorobenzaldehyde in the presence of a base to form an intermediate Schiff base. This intermediate is then cyclized using a suitable catalyst to form the chromeno-pyrimidine core. The reaction conditions often involve refluxing in an organic solvent such as ethanol or acetonitrile, with the addition of acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups .
Scientific Research Applications
2-(2-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure and exhibit comparable biological activities.
Pyrazolo[4,3-d]pyrimidines: Known for their anti-inflammatory and anticancer properties, these compounds are structurally related and have similar applications.
Uniqueness
2-(2-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is unique due to the presence of both fluorophenyl and phenyl substituents, which enhance its chemical stability and biological activity. The specific arrangement of these substituents contributes to its distinct pharmacological profile and potential therapeutic applications .
Biological Activity
2-(2-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound that belongs to the class of chromeno-pyrimidine derivatives. Its unique structure, featuring a fluorophenyl group and a phenyl group attached to a chromeno framework, suggests potential biological activities that warrant investigation. This article reviews existing literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
Property | Details |
---|---|
Molecular Formula | C20H14F N2O4 |
Molecular Weight | 364.33 g/mol |
IUPAC Name | This compound |
The presence of the pyrimidine ring enhances its potential for biological activity, making it an interesting subject for medicinal chemistry research .
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways. Common methods include:
- Condensation Reactions : Utilizing 2-amino-3-cyano-4H-chromenes with formamidine acetate.
- Cyclization : Followed by cyclization and condensation to form the chromeno-pyrimidine structure.
These methods have been optimized for yield and purity in various studies .
Antimicrobial Activity
Research has indicated that derivatives of chromeno-pyrimidines exhibit significant antimicrobial properties. For instance:
- Compounds derived from this class have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Specific derivatives demonstrated notable antibacterial activity attributed to structural modifications that enhance their interaction with microbial targets .
Antioxidant Activity
Chromeno-pyrimidine derivatives have also been evaluated for their antioxidant potential:
- Studies reveal that certain analogues exhibit strong DPPH scavenging activity, indicating their ability to neutralize free radicals.
- The incorporation of electron-withdrawing groups (like halides) significantly improves antioxidant capacity .
Anti-inflammatory Potential
Preliminary investigations suggest that chromeno-pyrimidinediones may act as NF-κB inhibitors:
- This mechanism could be beneficial in treating inflammation-related conditions and autoimmune diseases.
- Further research is necessary to elucidate the specific pathways involved in their anti-inflammatory effects .
Case Studies
Several studies have investigated the biological activity of related compounds:
-
Study on Antimicrobial Activity :
- A series of chromeno-pyrimidine derivatives were synthesized and tested against bacterial pathogens.
- Results indicated that specific compounds exhibited significant antibacterial effects compared to standard antibiotics.
-
Antioxidant Evaluation :
- A comparative analysis of DPPH scavenging activities among various chromene derivatives highlighted the superior antioxidant properties of compounds with halogen substitutions.
- These findings suggest potential applications in developing nutraceuticals or pharmaceuticals targeting oxidative stress-related diseases .
Properties
IUPAC Name |
2-(2-fluorophenyl)-3-phenylchromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13FN2O3/c24-17-12-6-4-10-15(17)21-25-22-19(20(27)16-11-5-7-13-18(16)29-22)23(28)26(21)14-8-2-1-3-9-14/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBDVNARGIPDDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.